
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compd. with 2-aminoethanol (1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) is a complex chemical compound with the molecular formula C4H22N2O8Pt and a molecular weight of 421.31 g/mol . . It is a platinum-based compound that has applications in various fields including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) involves the reaction of platinum compounds with 2-aminoethanol under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but typically involve the use of platinum salts and 2-aminoethanol in aqueous solutions . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also be reduced, gaining electrons in the process.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other atoms or molecules.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its platinum content.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to the known anticancer properties of platinum compounds.
Industry: It is used in industrial processes that require platinum-based catalysts.
Mechanism of Action
The mechanism of action of Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) involves its interaction with molecular targets and pathways within cells. The platinum center can form complexes with DNA, proteins, and other biomolecules, leading to various biological effects. These interactions can disrupt cellular processes, making the compound potentially useful in therapeutic applications .
Comparison with Similar Compounds
Similar compounds to Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) include other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy.
What sets Platinate (Pt(OH)62-), (OC-6-11)-, dihydrogen, compound with 2-aminoethanol (1:2) apart is its specific ligand structure and potential unique interactions with biological molecules .
Properties
CAS No. |
68133-90-4 |
|---|---|
Molecular Formula |
C2H14NO7Pt- |
Molecular Weight |
359.22 g/mol |
IUPAC Name |
2-aminoethanol;hydron;platinum(4+);hexahydroxide |
InChI |
InChI=1S/C2H7NO.6H2O.Pt/c3-1-2-4;;;;;;;/h4H,1-3H2;6*1H2;/q;;;;;;;+4/p-5 |
InChI Key |
KICURYMSCMMLOU-UHFFFAOYSA-I |
SMILES |
[H+].[H+].C(CO)N.C(CO)N.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4] |
Canonical SMILES |
[H+].C(CO)N.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt+4] |
| 68133-90-4 | |
Pictograms |
Corrosive; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)
![9,9'-Spirobi[9H-fluorene], 2,2'-dinitro-](/img/structure/B3055886.png)
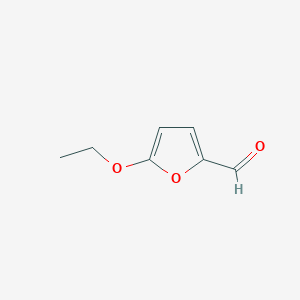
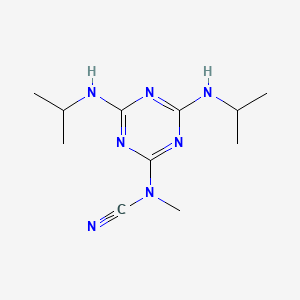


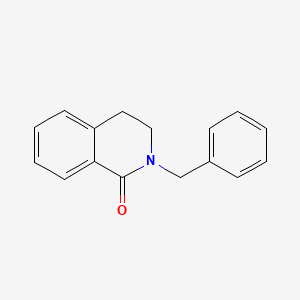

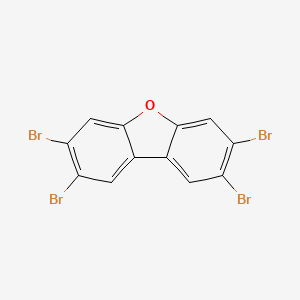
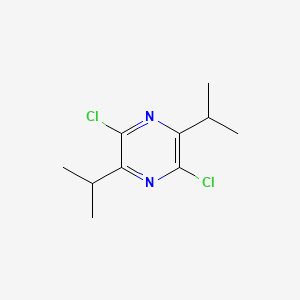
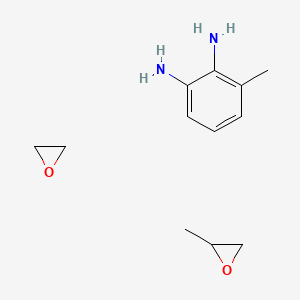
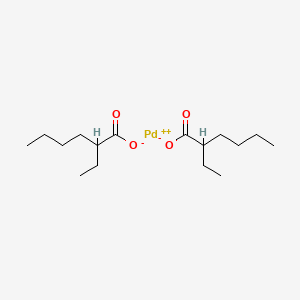
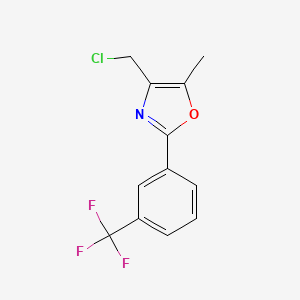
![Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-](/img/structure/B3055908.png)
